molecular formula C8H6Br2N2 B1420480 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine CAS No. 1072944-58-1

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

Cat. No. B1420480
M. Wt: 289.95 g/mol
InChI Key: HWOBYRIEVQZDGR-UHFFFAOYSA-N
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Description

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine (3,8-DBMIP) is an organobromine compound and a member of the imidazo[1,2-a]pyridine family. It is a colorless solid that is widely used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules. 3,8-DBMIP is also used in scientific research applications, such as the study of enzyme-catalyzed reactions and the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis Processes

  • The synthesis of new 3-nitroimidazo[1,2-a]pyridine derivatives, including 6,8-dibromo variants, has been achieved through SRN1 reactions. This study is notable for describing an S RN 1 reaction on the pyridine part of the imidazo[1,2-a]pyridine for the first time (Vanelle, Szabo, & Crozet, 2008).
  • Research on aqueous syntheses of methylimidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline, offers insights into catalyst-free methods. Using acetonitrile as a solvent, Ag-catalyzed intramolecular aminooxygenation yielded imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan, Rao, & Adimurthy, 2013).

Applications in Organic Chemistry

  • The ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br has been used to synthesize 3-aminoimidazo[1,2-a]pyridines with a simple reaction workup and reusability of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).
  • Novel 6-aminoimidazo[1,2-a]pyridine derivatives were prepared using palladium- or copper-catalyzed methodology, demonstrating an efficient approach for creating these derivatives (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Chemical Structure and Conformation Studies

Antibacterial Properties

  • A series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating various ring systems were synthesized, showing remarkable antibacterial activities (Althagafi & Abdel‐Latif, 2021).

Novel Synthesis Techniques

  • A new and selective route towards hydroxy-functionalized bicyclic imidazoles via tandem reactions was developed, using a novel one-pot catalytic synthesis approach (Bäuerlein, Gonzalez, Weemers, Lutz, Spek, Vogt, & Müller, 2009).
  • The synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents employed cyclization of aminopyridines and chloro ketones (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

properties

IUPAC Name

3,8-dibromo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOBYRIEVQZDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674754
Record name 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

CAS RN

1072944-58-1
Record name 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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